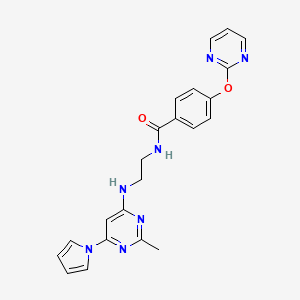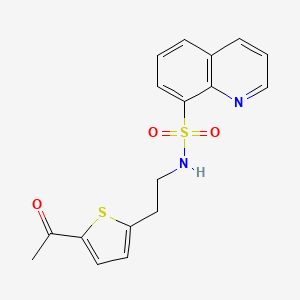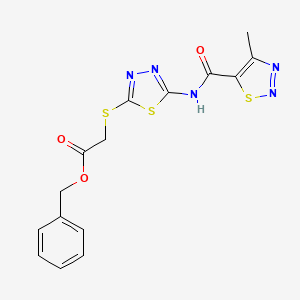
3-(Azetidin-3-yl)azetidine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)azetidine;dihydrochloride, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZD belongs to the class of azetidine-containing compounds, which are known for their diverse biological activities. The aim of
科学的研究の応用
Azetidine Chemistry and Synthesis
Azetidines and their derivatives, such as azetidin-2-ones (β-lactams), play a crucial role in synthetic chemistry. They are thermally stable and versatile, reacting with both electrophiles and nucleophiles. The synthesis of azetidines is achieved through various methods, including the reduction of β-lactams, transformations of heterocycles like aziridines and oxetanes, and cycloadditions. These reactions yield a wide array of compounds, including amides, alkenes, amines, and other cyclic products such as piperidines and pyrroles. Azetidines serve as precursors for β-amino acids, amides, and other heterocyclic compounds, illustrating their extensive applicability in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).
Drug Discovery and Medicinal Chemistry
The introduction of azetidine and oxetane groups into heteroaromatic bases enhances the discovery and development of new drugs. The Minisci reaction, a radical addition method, has proven effective for incorporating these groups into heteroaromatic systems, leading to the creation of compounds with significant potential in the pharmaceutical industry. Such modifications have been applied to various compounds, including EGFR inhibitors and antimalarial agents, showcasing the importance of azetidines in medicinal chemistry (Duncton et al., 2009).
Novel Synthesis Methods and Drug Derivatization
Innovative methods for synthesizing azetidines, such as calcium(II)-catalyzed Friedel-Crafts reactions, enable the creation of complex molecules like 3,3-diarylazetidines. These molecules can be further modified to produce drug-like compounds, highlighting the adaptability and utility of azetidine structures in drug design and synthesis. The presence of functional groups, such as the N-Cbz group, is crucial for enhancing reactivity and stabilizing intermediates during these synthetic processes (Denis et al., 2018).
特性
IUPAC Name |
3-(azetidin-3-yl)azetidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWTMYQIRMMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Biazetidine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)
![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)
![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2794948.png)
![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)

![(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2794952.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2794958.png)
![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)
![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)
